5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
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Overview
Description
5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane: is an organic compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms This specific compound features a bromomethyl group, a cyclohexyl group, a methyl group, and a phenyl group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, such as 2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions; temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane is used as an intermediate in organic synthesis. Its diverse functional groups make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its bromomethyl group allows for further functionalization, enabling the creation of molecules with specific biological activities .
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other industrially relevant materials .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the functional groups introduced during further synthesis and their interactions with molecular targets such as enzymes, receptors, or nucleic acids .
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
- 5-(Hydroxymethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
- 5-(Methoxymethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
Comparison: Compared to its analogs, 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy analogs. This increased reactivity can be advantageous in synthetic applications where selective functionalization is required .
Properties
CAS No. |
7468-34-0 |
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Molecular Formula |
C18H25BrO2 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-(bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C18H25BrO2/c1-17(12-19)13-20-18(21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2,4-5,8-9,16H,3,6-7,10-14H2,1H3 |
InChI Key |
JVTPGDBVVQNBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C2CCCCC2)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
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